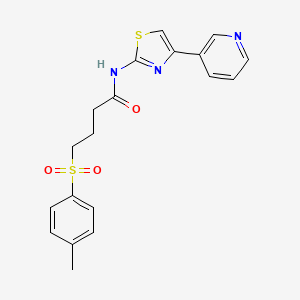

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound appears to contain a pyridine ring and a thiazole ring, which are both common structures in medicinal chemistry.

Synthesis Analysis

This would involve a detailed description of the method used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, such as how it reacts with other substances or under certain conditions.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用

Quantum Chemical Analysis and Tautomeric Preferences

N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, demonstrates dynamic tautomerism and divalent N(I) character, with a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This behavior suggests its potential in electron donating applications and highlights its unique electron distribution and tautomeric preferences, which are critical for designing molecules with specific electronic properties (Bhatia, Malkhede, & Bharatam, 2013).

Antimicrobial and Antioxidant Activities

Pyrazolo[3,4-d]thiazole derivatives, including 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine, have shown significant antimicrobial potentialities and antioxidant activities. These compounds, synthesized using microwave irradiation, demonstrate the ability to inhibit cathepsin D, suggesting a role in anticancer activity (Rizk et al., 2020).

Electrocatalytic and Photocatalytic Applications

Research on Pyridinium N-(heteroaryl)aminides, serving as synthetic equivalents of nucleophilic 1,3-N,N-dipoles, provides convergent and regioselective access to imidazo-fused heteroaromatics. This indicates their potential in electrocatalytic and photocatalytic applications, enabling significant structural variations and tolerating sensitive functional groups (Garzón & Davies, 2014).

Bioactive Material Development

The synthesis of zinc(II) complexes with pyridine thiazole derivatives showcases improved bioactive materials' development with novel properties. These complexes exhibit enhanced antimicrobial activity and specificity against certain bacteria or cancer cell lines, compared to free ligands, underscoring their potential in bioactive material applications (Xun-Zhong et al., 2020).

Molecular Docking and Cytotoxicity Evaluation

The exploration of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety for cytotoxicity against cancer cell lines highlights the anticancer potential of these compounds. Molecular docking studies further substantiate their mechanisms of action, offering a foundation for anticancer agent development (Abouzied et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, potential side effects, and any precautions that need to be taken when handling it.

将来の方向性

This could involve suggestions for further research, such as studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.

Please consult with a chemist or a relevant expert for more specific information.

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRNTHYNVVXEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)

![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)

![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)

![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)